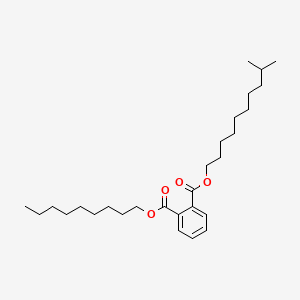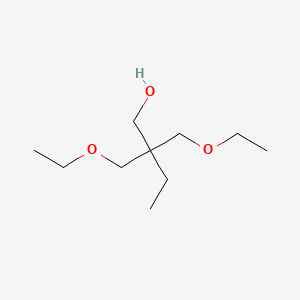
2,2-Bis(ethoxymethyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(ethoxymethyl)butan-1-ol is an organic compound with the molecular formula C10H22O3 It is a type of alcohol, characterized by the presence of two ethoxymethyl groups attached to the second carbon of a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(ethoxymethyl)butan-1-ol typically involves the reaction of butan-1-ol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2,2-Bis(ethoxymethyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Bis(ethoxymethyl)butanal or 2,2-Bis(ethoxymethyl)butanoic acid.
Reduction: Formation of 2,2-Bis(ethoxymethyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Bis(ethoxymethyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2,2-Bis(ethoxymethyl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in antimicrobial applications, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport and release at the target site.
類似化合物との比較
Similar Compounds
2,2-Bis(methoxymethyl)butan-1-ol: Similar structure but with methoxymethyl groups instead of ethoxymethyl groups.
2,2-Bis(ethoxymethyl)pentan-1-ol: Similar structure but with a pentanol backbone instead of butanol.
2,2-Bis(ethoxymethyl)propan-1-ol: Similar structure but with a propanol backbone instead of butanol.
Uniqueness
2,2-Bis(ethoxymethyl)butan-1-ol is unique due to the presence of two ethoxymethyl groups, which impart specific chemical properties such as increased solubility in organic solvents and potential for forming stable complexes with other molecules. These properties make it a valuable compound in various applications, particularly in the fields of organic synthesis and drug delivery.
特性
CAS番号 |
93859-36-0 |
|---|---|
分子式 |
C10H22O3 |
分子量 |
190.28 g/mol |
IUPAC名 |
2,2-bis(ethoxymethyl)butan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-4-10(7-11,8-12-5-2)9-13-6-3/h11H,4-9H2,1-3H3 |
InChIキー |
OJJGNIICITWWPL-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(COCC)COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


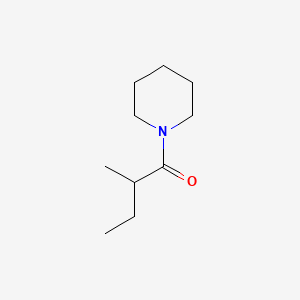

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
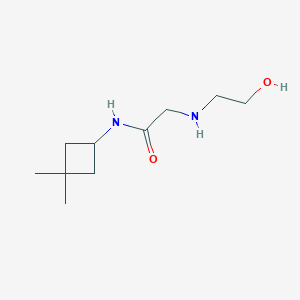

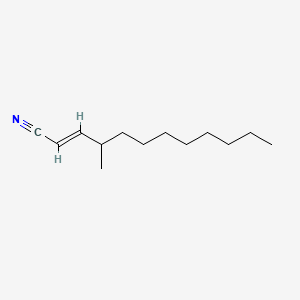
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)

